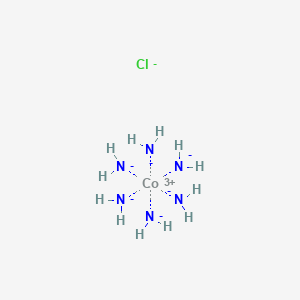
Azanide;cobalt(3+);chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azanide;cobalt(3+);chloride, also known as Hexaamminecobalt(III) chloride, is a coordination compound with the formula [Co(NH3)6]Cl3. This compound is notable for its vibrant orange color and its role in various chemical and industrial applications. It consists of a cobalt ion in the +3 oxidation state, surrounded by six ammonia molecules, forming a stable octahedral complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azanide;cobalt(3+);chloride typically involves the reaction of cobalt(II) chloride with ammonia in the presence of an oxidizing agent. One common method is as follows:
- Dissolve cobalt(II) chloride (CoCl2) in water.
- Add an excess of ammonia (NH3) to the solution, forming a deep blue complex.
- Introduce an oxidizing agent, such as hydrogen peroxide (H2O2) or oxygen (O2), to oxidize cobalt(II) to cobalt(III).
- The solution is then evaporated to obtain the orange crystals of Hexaamminecobalt(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Azanide;cobalt(3+);chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where it can be reduced to cobalt(II) or oxidized further under specific conditions.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Substitution Reagents: Halides (Cl-, Br-, I-), water (H2O).
Major Products Formed
Reduction: Cobalt(II) complexes.
Substitution: Various cobalt(III) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Azanide;cobalt(3+);chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Employed in studies of DNA and RNA interactions due to its ability to bind to nucleic acids.
Medicine: Investigated for its potential antiviral and antibacterial properties.
Industry: Utilized in electroplating and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism by which Azanide;cobalt(3+);chloride exerts its effects involves its ability to coordinate with various biological molecules. The cobalt center can interact with nucleic acids, proteins, and other cellular components, influencing their structure and function. This interaction is mediated through the formation of coordination bonds between the cobalt ion and donor atoms in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaamminechromium(III) chloride: Similar structure but with chromium instead of cobalt.
Hexaammineiron(III) chloride: Contains iron in place of cobalt.
Hexaamminecopper(II) chloride: Copper-based complex with similar ligand arrangement.
Uniqueness
Azanide;cobalt(3+);chloride is unique due to its specific redox properties and stability. The cobalt(III) center provides distinct chemical reactivity compared to its chromium, iron, and copper counterparts, making it valuable in specific catalytic and industrial applications .
Eigenschaften
Molekularformel |
ClCoH12N6-4 |
|---|---|
Molekulargewicht |
190.52 g/mol |
IUPAC-Name |
azanide;cobalt(3+);chloride |
InChI |
InChI=1S/ClH.Co.6H2N/h1H;;6*1H2/q;+3;6*-1/p-1 |
InChI-Schlüssel |
CFEJFCLTBWYZRQ-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
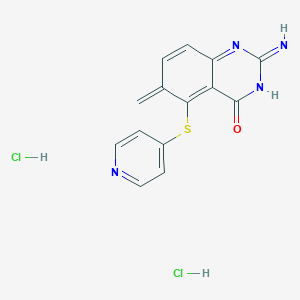
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)
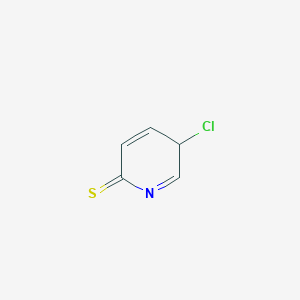
![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
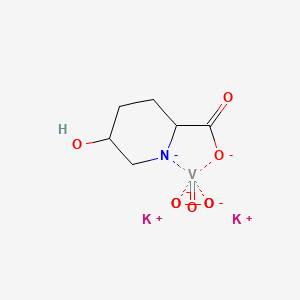
![1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12351489.png)
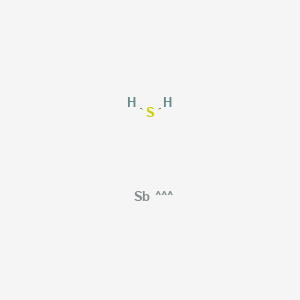
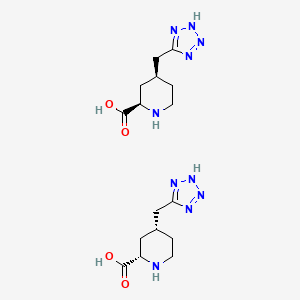

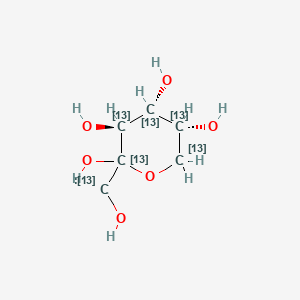
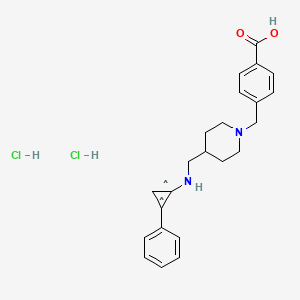
![4-chloro-5-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-4H-pyridazin-3-one](/img/structure/B12351548.png)
